REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1.[CH3:22][C:23]1[CH:24]=[C:25]([NH2:35])[CH:26]=[C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:28]=1.[CH3:36][C:37]1[CH:38]=[CH:39][C:40]([S:43]([OH:46])(=[O:45])=[O:44])=[CH:41][CH:42]=1>O1CCOCC1>[CH3:22][C:23]1[CH:24]=[C:25]([NH:35][C:2]2[N:7]=[C:6]([O:8][CH:9]3[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]3)[CH:5]=[CH:4][N:3]=2)[CH:26]=[C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:28]=1.[S:43]([C:40]1[CH:41]=[CH:42][C:37]([CH3:36])=[CH:38][CH:39]=1)([O-:46])(=[O:45])=[O:44]
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Name
|
|
Quantity
|
62.8 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)OC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
36.6 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
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Smiles
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O1CCOCC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solid was triturated in 1:1 dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
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Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C1=CC=CC=C1)NC1=NC=CC(=N1)OC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |